β-Backbone and 1-Naphthyl vs. Simplified Analogs
Fmoc-beta-hoala(1-naphthyl)-oh incorporates three distinguishing structural features in a single building block: an Fmoc protecting group compatible with standard SPPS, a β-homoamino acid backbone (one additional methylene versus α-amino acids), and a 1-naphthyl aromatic side chain [1]. In contrast, Fmoc-β-HoAla-OH (CAS 193954-26-6) lacks the naphthyl side chain entirely, while Fmoc-3-(1-naphthyl)-L-alanine (CAS 96402-49-2) lacks the β-backbone extension . The 2-naphthyl isomer Fmoc-β-HoAla(2-naphthyl)-OH (CAS 270063-40-6) differs in naphthyl attachment position, which alters the spatial orientation of the aromatic ring system . No single comparator building block simultaneously provides the β-backbone conformational modulation and the 1-naphthyl π-stacking capacity.
| Evidence Dimension | Structural feature combination (backbone type + side chain) |
|---|---|
| Target Compound Data | β³-homoamino acid backbone + 1-naphthyl side chain + Fmoc protection; MW 451.51 g/mol |
| Comparator Or Baseline | Fmoc-β-HoAla-OH (MW 325.36, no aromatic side chain); Fmoc-3-(1-naphthyl)-L-alanine (MW 437.50, α-backbone); Fmoc-β-HoAla(2-naphthyl)-OH (MW 451.51, 2-naphthyl positional isomer) |
| Quantified Difference | MW difference: +126.15 g/mol versus Fmoc-β-HoAla-OH (naphthyl moiety contribution); +14.01 g/mol versus α-naphthylalanine (β-backbone methylene contribution); identical MW but positional isomerism versus 2-naphthyl analog |
| Conditions | Structural comparison based on molecular formula and chemical identity data from PubChem and supplier specifications |
Why This Matters
The unique combination of β-backbone and 1-naphthyl side chain cannot be achieved by mixing separate building blocks; procurement of this specific compound enables experiments requiring simultaneous conformational modulation and specific aromatic π-stacking geometry.
- [1] PubChem CID 2761620. (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(naphthalen-1-yl)butanoic acid. View Source
